molecular formula C17H18N4O3 B2823182 5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946331-64-2

5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2823182
CAS RN: 946331-64-2
M. Wt: 326.356
InChI Key: ZMRZSSUPMSFLOC-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The compound you mentioned seems to be a derivative of pyrimidine, possibly exhibiting similar properties.


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of aminopyrimidines with various reagents. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and varies based on the substituents attached to the pyrimidine ring. The compound you mentioned likely has a complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, often involving the functional groups attached to the pyrimidine ring. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Scientific Research Applications

Heterocyclic Importance in Pharmaceutical Chemistry The study by Osyanin et al. (2014) discusses the significance of naphthoand benzopyranopyrimidines in pharmaceutical chemistry, noting their antibacterial, fungicidal activity, and their role as antagonists of the neuropeptide S receptor. The synthesis methods and reactions involved offer insights into the creation and potential applications of these compounds in medicine.

Structural Insights and Molecular Recognition Research by Rajam et al. (2017) focuses on the crystallography of pyrimidines, crucial in biology and medicine. The study provides insights into the molecular recognition processes involving hydrogen bonding, crucial for the targeted drug action of pharmaceuticals containing aminopyrimidine functionalities.

Nonlinear Optical Properties for Device Applications The research by Shettigar et al. (2009) explored the third-order nonlinear optical properties of novel styryl dyes. The findings indicate that these compounds possess significant potential as nonlinear optical materials for device applications, with optical power-limiting behavior attributed to two-photon absorption phenomena.

Future Directions

The development of new pyrimidine derivatives with improved properties is a promising area of research. These compounds have potential applications in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-20-15-14(16(22)21(2)17(20)23)13(8-9-18-15)19-10-11-4-6-12(24-3)7-5-11/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRZSSUPMSFLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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